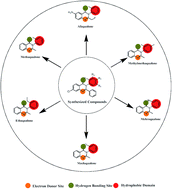Anti-convulsant potential of quinazolinones†
RSC Advances Pub Date: 2016-04-13 DOI: 10.1039/C6RA01284A
Abstract
A series of novel quinazoline derivatives were synthesized, virtually screened through different filters and evaluated for their anticonvulsant activity against electrically and chemically induced seizures, compared with that of the standard drugs methaqualone and sodium valproate. Compound 48, 3-(2-aminophenyl)-7-chloro-2-phenylquinazolin-4(3H)-one, was found to be the most potent compound of the series accompanied by relatively low neurotoxicity and low toxicity in the median lethal dose test as compared with the reference drugs. The obtained results showed that compounds 12, 48, 49 and 50 could be useful templates for future design, optimization, and investigation to construct more active analogs.

Recommended Literature
- [1] Intercalation of nanostructured CeO2 in MgAl2O4 spinel illustrates the critical interaction between metal oxides and oxides†
- [2] One-pot synthesis of La-doped SnO2 layered nanoarrays with an enhanced gas-sensing performance toward acetone
- [3] Transient and flexible polymer memristors utilizing full-solution processed polymer nanocomposites†
- [4] Cumulative author index
- [5] Theoretical study of the intercalation of cobaltocene in metal chalcogenides
- [6] Contents list
- [7] Orange-emissive N,S-co-doped carbon dots for label-free and sensitive fluorescence assay of vitamin B12†
- [8] Back cover
- [9] (C5H6.16N2Cl0.84)(IO2Cl2): a birefringent crystal featuring unprecedented (IO2Cl2)− anions and π-conjugated organic cations†
- [10] Heterogeneous catalysts of hydrogenation










